2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid
Overview
Description
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid is a cyclic decapeptide antibiotic known for its antibacterial efficacy against gram-positive antibiotic-resistant human pathogens . It is part of the loloatin family of bioactive cyclic peptides, which were originally isolated from a tropical marine bacterium . The compound has shown significant potential in combating antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus species, and penicillin-resistant Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid involves solid-phase peptide synthesis (SPPS) followed by cyclization of the linear peptide . The linear decapeptide is assembled using Fmoc amino acid derivatives and coupling reagents such as DCC/HOBt in DMF . Fmoc deprotection is achieved with 20% piperidine in DMF, and cyclization is carried out using TBTU and HOBt in N-methylpyrrolidone solution with DIEA . The final product is purified by reverse-phase HPLC and identified by FAB-MS and NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems allows for the efficient production of the compound . The process involves careful monitoring of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the compound’s stability .
Major Products: The major products formed from the reactions of this compound include modified cyclic peptides with enhanced antibacterial activity . These modifications can lead to the development of new antibiotics with improved efficacy against resistant bacterial strains .
Scientific Research Applications
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying peptide synthesis and cyclization reactions . In biology, it serves as a tool for investigating the mechanisms of antibiotic resistance and the development of new antimicrobial agents . In medicine, this compound is being explored for its potential use in treating infections caused by antibiotic-resistant bacteria . In industry, it is used in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid exerts its antibacterial effects by targeting the cell wall and membrane of gram-positive bacteria . It disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The compound also interferes with the synthesis of essential proteins and nucleic acids, further inhibiting bacterial growth . The molecular targets of this compound include membrane-bound proteins and enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid is unique among cyclic decapeptide antibiotics due to its specific structure and mode of action . Similar compounds include Loloatin A, Loloatin C, and other cyclic peptides produced by Brevibacillus species . These compounds share structural similarities but differ in their amino acid sequences and biological activities . This compound is particularly effective against gram-positive antibiotic-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .
Properties
CAS No. |
182422-45-3 |
---|---|
Molecular Formula |
C67H85N13O14 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |
InChI |
InChI=1S/C67H85N13O14/c1-4-15-46-58(85)72-47(22-13-28-68)59(86)73-48(30-38(2)3)60(87)79-54(33-41-24-26-43(81)27-25-41)67(94)80-29-14-23-55(80)66(93)78-50(32-40-18-9-6-10-19-40)62(89)74-49(31-39-16-7-5-8-17-39)61(88)76-52(35-56(69)82)64(91)77-53(36-57(83)84)65(92)75-51(63(90)71-46)34-42-37-70-45-21-12-11-20-44(42)45/h5-12,16-21,24-27,37-38,46-55,70,81H,4,13-15,22-23,28-36,68H2,1-3H3,(H2,69,82)(H,71,90)(H,72,85)(H,73,86)(H,74,89)(H,75,92)(H,76,88)(H,77,91)(H,78,93)(H,79,87)(H,83,84)/t46-,47-,48-,49+,50-,51-,52-,53-,54+,55-/m0/s1 |
InChI Key |
NCSVKCQAZJKNPW-NIHLUMFWSA-N |
SMILES |
CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)CCCN |
Isomeric SMILES |
CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)CCCN |
Canonical SMILES |
CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)CCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Loloatin B 10; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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